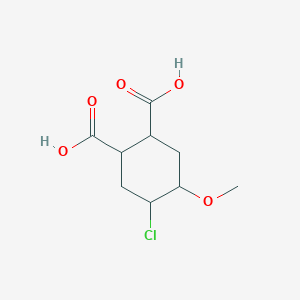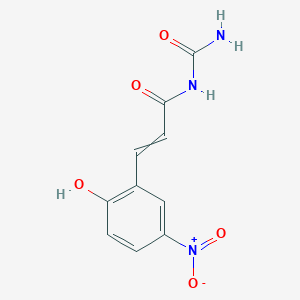![molecular formula C14H28O4S2Sn B14509943 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid CAS No. 62750-47-4](/img/structure/B14509943.png)
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid is a complex organotin compound. It is characterized by the presence of both carboxyethylsulfanyl and stannyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid typically involves the reaction of dibutyltin dichloride with 3-mercaptopropanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as triethylamine. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxyethylsulfanyl groups to thiols.
Substitution: The stannyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
Wissenschaftliche Forschungsanwendungen
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Wirkmechanismus
The mechanism of action of 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function and leading to cellular disruption. The stannyl group plays a crucial role in these interactions, facilitating the binding to specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide, but with higher toxicity.
Dibutyltin diacetate: Used as a catalyst in polymerization reactions, but lacks the carboxyethylsulfanyl functionality.
Eigenschaften
CAS-Nummer |
62750-47-4 |
|---|---|
Molekularformel |
C14H28O4S2Sn |
Molekulargewicht |
443.2 g/mol |
IUPAC-Name |
3-[dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid |
InChI |
InChI=1S/2C4H9.2C3H6O2S.Sn/c2*1-3-4-2;2*4-3(5)1-2-6;/h2*1,3-4H2,2H3;2*6H,1-2H2,(H,4,5);/q;;;;+2/p-2 |
InChI-Schlüssel |
YLFRJROMPGNJRP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(SCCC(=O)O)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)


![3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)](/img/structure/B14509920.png)

![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
